molecular formula C26H18O4 B14958683 5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B14958683
M. Wt: 394.4 g/mol
InChI Key: OHAQJLIMJGSMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a hydroxy group, a naphthalen-1-ylmethoxy group, and a phenyl group attached to a chromenone core. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves multiple stepsThe synthetic route typically involves the use of cyclic voltammetry tests to investigate the electrochemical behavior of the naphthopyran derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, methoxy, and phenyl groups .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents such as bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed and open forms. This transformation is facilitated by the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers . The molecular targets and pathways involved in this process include the interaction with specific proteins and enzymes that regulate the photochromic response .

Properties

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenylchromen-4-one

InChI

InChI=1S/C26H18O4/c27-22-13-20(29-16-19-11-6-10-17-7-4-5-12-21(17)19)14-25-26(22)23(28)15-24(30-25)18-8-2-1-3-9-18/h1-15,27H,16H2

InChI Key

OHAQJLIMJGSMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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